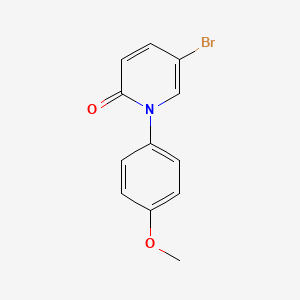

5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one

CAS No.: 914918-82-4

Cat. No.: VC7102499

Molecular Formula: C12H10BrNO2

Molecular Weight: 280.121

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914918-82-4 |

|---|---|

| Molecular Formula | C12H10BrNO2 |

| Molecular Weight | 280.121 |

| IUPAC Name | 5-bromo-1-(4-methoxyphenyl)pyridin-2-one |

| Standard InChI | InChI=1S/C12H10BrNO2/c1-16-11-5-3-10(4-6-11)14-8-9(13)2-7-12(14)15/h2-8H,1H3 |

| Standard InChI Key | HBKACDDOQHEUKV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2C=C(C=CC2=O)Br |

Introduction

Structural and Chemical Identity

5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one (molecular formula: C₁₂H₁₀BrNO₂) features a pyridinone ring system, where the 2-position is oxidized to a ketone, and the 1-position is substituted with a 4-methoxyphenyl group. The bromine atom at the 5-position introduces steric and electronic effects that influence reactivity and intermolecular interactions. The planar aromatic systems (pyridinone and methoxyphenyl) are likely coplanar, as observed in structurally similar compounds .

Table 1: Key Identifiers of 5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₂ |

| Product Code | PK03912E-1 |

| Manufacturer | Kishida Chemical Co., Ltd. |

| GHS Classification | Not classified |

The absence of GHS hazard labeling suggests low acute toxicity, though standard laboratory precautions are advised .

Synthesis and Characterization

While no direct synthesis route for this compound is documented in the provided sources, analogous methodologies for brominated pyridines offer plausible strategies. A two-step approach could involve:

-

Nucleophilic Substitution: Reacting 5-bromopyridin-2(1H)-one with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This method, exemplified in the synthesis of triazolopyrazinone derivatives , employs palladium catalysts (e.g., Pd-PEPPSI) and aryl halides to form carbon-carbon bonds.

-

Cyclization: Alternative routes may involve condensation reactions between 4-methoxyaniline and a brominated pyranone precursor, facilitated by coupling agents like HATU or EDCI .

Characterization Data

-

Spectroscopy: Proton nuclear magnetic resonance (¹H NMR) would reveal aromatic protons from the pyridinone (δ 6.5–8.5 ppm) and methoxyphenyl groups (δ 3.8 ppm for methoxy). Carbon-13 NMR would show carbonyl (C=O) at ~165 ppm and quaternary carbons adjacent to bromine .

-

Mass Spectrometry: Expected molecular ion peak at m/z 295 (M+H⁺) with isotopic patterns indicative of bromine.

Physicochemical Properties

The bromine atom and methoxyphenyl group confer distinct properties:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ketone and methoxy groups. Limited solubility in water.

-

Melting Point: Estimated 180–200°C based on analogous bromopyridinones .

-

Stability: Likely stable under ambient conditions but susceptible to photodegradation due to the aromatic bromine.

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 296.12 g/mol |

| LogP (Lipophilicity) | ~2.5 (estimated) |

| Hydrogen Bond Donors | 1 (pyridinone NH) |

| Hydrogen Bond Acceptors | 3 (ketone, methoxy, pyridinone) |

Applications in Research and Industry

Brominated pyridinones serve as intermediates in pharmaceuticals and agrochemicals. For 5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one:

-

Pharmaceutical Intermediates: Potential building block for kinase inhibitors or antiviral agents, leveraging the pyridinone scaffold’s ability to engage in hydrogen bonding .

-

Materials Science: The planar structure could facilitate π-π stacking in organic semiconductors or metal-organic frameworks (MOFs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume